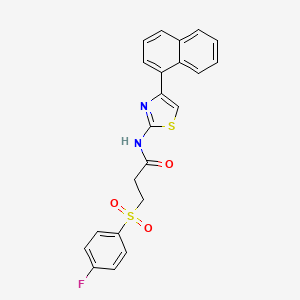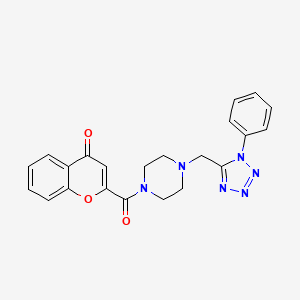
3-((4-fluorophenyl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-fluorophenyl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)propanamide, also known as FSTP, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of sulfonamide compounds and has shown potential in various research applications.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anticancer Activities
Compounds structurally related to 3-((4-fluorophenyl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)propanamide have been investigated for their potential antioxidant and anticancer activities. Notably, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including those with naphthalene and thiazole moieties, have shown promising results. These compounds were more effective in cytotoxic assays against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines compared to known antioxidants such as ascorbic acid (Tumosienė et al., 2020).
Synthesis and Evaluation as Anticancer Agents
Another study focused on the synthesis and evaluation of 1,4‐naphthoquinone derivatives, including those containing a phenylaminosulfanyl moiety, similar in structure to the compound . These derivatives exhibited potent cytotoxic activity against various human cancer cell lines, including A549, HeLa, and MCF‐7. Notably, certain compounds demonstrated remarkable cytotoxicity while maintaining low toxicity in normal human kidney HEK293 cells, indicating their potential as cancer therapeutic agents (Ravichandiran et al., 2019).
Anti-Inflammatory Potential
The anti-inflammatory potential of aminothiazoles and related compounds bearing the naphthalene moiety has also been explored. These compounds were synthesized through various reactions and evaluated for their analgesic and anti-inflammatory effects. The study highlights the versatility of the naphthalene and thiazole components in developing potential anti-inflammatory agents (Thabet et al., 2011).
Applications in Material Science
Research into novel side-chain-sulfonated polyimides from bis[4-(4-aminophenoxy)-2-(3-sulfobenzoyl)]phenyl sulfone has shown that these materials exhibit good solubility, high desulfonation temperatures, and significant proton conductivity. Such properties make them suitable for applications in proton-exchange membranes for fuel cells, showcasing the broader applicability of sulfonated naphthalene derivatives in material science (Chen et al., 2006).
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3S2/c23-16-8-10-17(11-9-16)30(27,28)13-12-21(26)25-22-24-20(14-29-22)19-7-3-5-15-4-1-2-6-18(15)19/h1-11,14H,12-13H2,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJPSAMEAJFFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2611895.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2611898.png)

![2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-thiophen-2-ylpyridin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2611902.png)



![ethyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2611907.png)
![N-(1-Aminospiro[3.3]heptan-3-yl)-1,2-dihydroacenaphthylene-5-carboxamide;hydrochloride](/img/structure/B2611908.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2611909.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B2611910.png)
